4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as N-(4-(2-oxopiperidin-1-yl)phenyl)-4-nitrobenzamide, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the family of benzamides and has been shown to exhibit various biochemical and physiological effects.
科学的研究の応用
Medicinal Chemistry and Drug Design
Piperidines, including the 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide moiety, serve as crucial building blocks in drug development. Researchers have explored their synthesis and functionalization to create novel pharmaceutical agents . The compound’s structural features make it a potential scaffold for designing new drugs targeting specific biological pathways.
Synthetic Chemistry and Reaction Pathways
Efficient methods for synthesizing substituted piperidines are essential. Scientists have investigated intra- and intermolecular reactions leading to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These studies contribute to the development of cost-effective synthetic routes.
Biological Evaluation and Pharmacological Activity
Researchers have explored the biological activity of synthetic and natural piperidines. The 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide structure may play a role in modulating biological processes. Investigating its pharmacological potential could lead to the discovery of new drugs or therapeutic agents .
Bioisosterism and Structure–Activity Relationships
Guided by bioisosterism principles, scientists have designed and synthesized benzamide derivatives, including piperidine-containing compounds. Preliminary in vitro studies have shown inhibitory bioactivity against specific cell lines, such as HepG2 cells . Understanding the structure–activity relationships is crucial for optimizing drug candidates.
Multicomponent Reactions and Cyclization
Researchers have explored multicomponent reactions and cyclization strategies to access diverse piperidine derivatives. These synthetic methodologies enable the rapid construction of complex molecules, including the 4-nitro-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide core . Such approaches enhance the versatility of piperidine-based drug design.
Hydrogenation and Amination
Hydrogenation and amination reactions have been investigated for piperidine synthesis. These transformations allow the introduction of functional groups, altering the compound’s properties and biological activity . Researchers continue to explore efficient and sustainable methods for these transformations.
作用機序
Target of Action
The primary target of 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, the compound can prevent thrombin generation and subsequent clot formation .
Mode of Action
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting its activity . This results in a reduction of thrombin generation and an overall anticoagulant effect .
Biochemical Pathways
The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound disrupts this cascade, reducing thrombin generation and preventing clot formation .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, it is inactive against human FXa .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of FXa activity, leading to a reduction in thrombin generation . On a cellular level, this results in an anticoagulant effect, preventing the formation of blood clots .
特性
IUPAC Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17-3-1-2-12-20(17)15-10-6-14(7-11-15)19-18(23)13-4-8-16(9-5-13)21(24)25/h4-11H,1-3,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUNHAZBPGZDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。